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Disclaimer: As of late 2025, dedicated clinical trials evaluating ociperlimab in a formal

neoadjuvant setting (pre-operative therapy for resectable tumors) have not been widely

reported in the public domain. The following application notes and protocols are constructed

based on the known mechanism of action of ociperlimab, data from studies in other clinical

settings (e.g., locally advanced or metastatic disease), and established principles of

neoadjuvant trial design. This document is intended for informational and research planning

purposes.

Introduction
Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets

the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is an

immune checkpoint receptor expressed on various immune cells, including activated T cells

and Natural Killer (NK) cells.[1] Its ligands, such as CD155 (PVR), are often upregulated on

tumor cells. The binding of TIGIT to its ligands results in an inhibitory signal that suppresses the

anti-tumor immune response.

Ociperlimab is designed to block this interaction, thereby preventing T-cell exhaustion and

enhancing the anti-tumor activity of the immune system.[1][2] It is often investigated in

combination with PD-1 inhibitors like tislelizumab, as the TIGIT and PD-1 pathways are non-

redundant inhibitory mechanisms. Preclinical studies suggest that dual blockade of TIGIT and

PD-1 can lead to a synergistic anti-tumor effect.[3]
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The neoadjuvant application of immunotherapies like ociperlimab is of great interest. The goal

of neoadjuvant therapy is to reduce tumor size prior to surgery, assess treatment sensitivity in

vivo, and potentially eradicate micrometastatic disease, which could improve long-term

outcomes such as disease-free and overall survival. A key endpoint in neoadjuvant trials is the

pathologic complete response (pCR), which has been shown to be a strong surrogate marker

for improved survival in several solid tumors.[4][5][6]

While no dedicated neoadjuvant trials for ociperlimab are available, data from studies in

advanced cancers provide a basis for designing such trials. For instance, in a study of

advanced biliary tract cancer, a combination of ociperlimab, tislelizumab, and chemotherapy

led to sufficient tumor regression in a small subset of patients (7.3%) to allow for curative

surgical resection, highlighting the potential cytoreductive activity of this regimen.[7]

Signaling Pathway and Mechanism of Action
Ociperlimab functions by blocking the TIGIT immune checkpoint. On T cells and NK cells,

TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155, which

is expressed on tumor cells and antigen-presenting cells. TIGIT has a higher affinity for CD155

than CD226. When TIGIT binds to CD155, it initiates an inhibitory signal that dampens the anti-

tumor immune response. Ociperlimab, by binding to TIGIT, prevents this interaction, allowing

for the co-stimulatory receptor CD226 to bind to CD155, leading to T-cell and NK-cell

activation. This mechanism is often synergistic with PD-1 blockade, as PD-1 represents a

separate, parallel inhibitory checkpoint.
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Caption: TIGIT and PD-1 inhibitory pathways and the action of Ociperlimab and Tislelizumab.

Hypothetical Neoadjuvant Trial Protocol
The following protocol is a hypothetical design for a Phase II study of ociperlimab in the

neoadjuvant setting for resectable Non-Small Cell Lung Cancer (NSCLC).

Title: A Phase II, Randomized Study of Neoadjuvant Ociperlimab and Tislelizumab with

Platinum-Doublet Chemotherapy versus Platinum-Doublet Chemotherapy alone in Patients

with Resectable Stage II-IIIA Non-Small Cell Lung Cancer.

1. Objectives:

Primary Objective: To evaluate the efficacy of neoadjuvant ociperlimab and tislelizumab plus

chemotherapy in terms of pathologic complete response (pCR) rate.

Secondary Objectives:

To assess the major pathological response (MPR) rate.
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To evaluate the objective response rate (ORR) by RECIST v1.1.

To assess event-free survival (EFS) and overall survival (OS).

To evaluate the safety and tolerability of the combination.

To explore biomarkers of response and resistance.

2. Patient Selection Criteria (Key Inclusion/Exclusion):

Inclusion:

Histologically confirmed, resectable Stage II-IIIA NSCLC.

Measurable disease as per RECIST v1.1.

ECOG performance status of 0 or 1.

Adequate organ function.

Exclusion:

Known EGFR sensitizing mutations or ALK/ROS1 rearrangements.

Prior systemic therapy for NSCLC.

Active autoimmune disease requiring systemic treatment.

Prior therapy with anti-PD-1, anti-PD-L1, or anti-TIGIT agents.

3. Study Design and Treatment:

This would be a randomized, open-label, multicenter study. Eligible patients would be

randomized 1:1 to one of two treatment arms.
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Parameter Arm A (Experimental) Arm B (Control)

Treatment

Ociperlimab + Tislelizumab +

Platinum-Doublet

Chemotherapy

Platinum-Doublet

Chemotherapy

Ociperlimab Dose
900 mg Intravenous (IV) every

3 weeks (Q3W)
N/A

Tislelizumab Dose
200 mg IV every 3 weeks

(Q3W)
N/A

Chemotherapy

Standard platinum-doublet

regimen (e.g.,

Cisplatin/Carboplatin +

Pemetrexed/Gemcitabine)

Standard platinum-doublet

regimen

Cycles 4 cycles 4 cycles

Post-Neoadjuvant
Surgical Resection (within 3-6

weeks of last treatment)

Surgical Resection (within 3-6

weeks of last treatment)

Adjuvant Therapy

At investigator's discretion

(potential for adjuvant

ociperlimab + tislelizumab)

At investigator's discretion

(standard of care)

Dosing is based on regimens used in other ociperlimab trials, such as AdvanTIG-204 and

AdvanTIG-105.[8][9][10]

4. Schedule of Assessments:
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Assessmen
t

Screening
Neoadjuvan
t Treatment
(Q3W)

Post-
Treatment /
Pre-Surgery

Surgery
Post-
Surgery
Follow-up

Informed

Consent
X

Staging

(CT/PET-CT)
X X

Every 6

months

Tumor Biopsy X
(Optional on-

treatment)

X (Resected

specimen)

ECOG Status X
Day 1 of each

cycle
X At each visit

Vitals &

Physical

Exam

X
Day 1 of each

cycle
X At each visit

Safety Labs X
Day 1 of each

cycle
X At each visit

Tumor

Assessment

(RECIST 1.1)

X

Every 2

cycles (6

weeks)

X

Pathology

Review
X

5. Efficacy and Safety Endpoints:

pCR: Defined as the absence of any residual invasive cancer cells in the resected lung and

lymph node specimens (ypT0/is ypN0).

MPR: Defined as ≤10% residual viable tumor cells in the resected specimen.

Safety: Monitored by recording all adverse events (AEs) and serious adverse events (SAEs),

graded according to NCI CTCAE v5.0.
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Experimental Workflow Diagram
The logical flow of the hypothetical neoadjuvant trial from patient screening to long-term follow-

up is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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